N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenyl)acetamide
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Overview
Description
“N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenyl)acetamide” is an organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenyl)acetamide” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Acylation: The final step involves the acylation of the benzylated pyrazole with 4-chlorophenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzyl group or the pyrazole ring.
Reduction: Reduction reactions might target the nitro group if present or reduce double bonds within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or alkyl halides for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
“N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenyl)acetamide” may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for “N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenyl)acetamide” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-pyrazol-5-yl)-2-phenylacetamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-methylphenyl)acetamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide
Uniqueness
“N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenyl)acetamide” is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness might translate to different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further study.
Properties
Molecular Formula |
C18H16ClN3O |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H16ClN3O/c19-16-8-6-14(7-9-16)12-18(23)21-17-10-11-20-22(17)13-15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,23) |
InChI Key |
GPDGVMPAFSNNSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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